6-(3-Methylsulfonylphenyl)nicotinic acid
Description
6-(3-Methylsulfonylphenyl)nicotinic acid is a nicotinic acid derivative featuring a methylsulfonylphenyl substituent at the 6-position of the pyridine ring. The methylsulfonyl group (-SO₂CH₃) is a strong electron-withdrawing moiety, which enhances the compound’s acidity and influences its pharmacokinetic properties, such as solubility and metabolic stability.
Properties
IUPAC Name |
6-(3-methylsulfonylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c1-19(17,18)11-4-2-3-9(7-11)12-6-5-10(8-14-12)13(15)16/h2-8H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGKJJLSMVRWQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10688176 | |
| Record name | 6-[3-(Methanesulfonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261957-03-2 | |
| Record name | 6-[3-(Methanesulfonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methylsulfonylphenyl)nicotinic acid typically involves the introduction of the methylsulfonyl group to the phenyl ring followed by the attachment of the nicotinic acid moiety. One common method involves the reaction of 3-methylsulfonylphenylboronic acid with nicotinic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods
On an industrial scale, the production of nicotinic acid derivatives, including this compound, often involves multicomponent synthesis techniques. These methods allow for the efficient production of various derivatives by combining multiple reactants in a single reaction vessel. The use of environmentally friendly and cost-effective reagents is emphasized to meet the demands of green chemistry .
Chemical Reactions Analysis
Types of Reactions
6-(3-Methylsulfonylphenyl)nicotinic acid undergoes several types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-(3-Methylsulfonylphenyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific optical and electronic properties
Mechanism of Action
The mechanism of action of 6-(3-Methylsulfonylphenyl)nicotinic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through modulation of oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Nicotinic acid derivatives are widely studied for their biological activities, with substituents at the 6-position playing critical roles in modulating efficacy. Below is a detailed comparison of 6-(3-Methylsulfonylphenyl)nicotinic acid with structurally related compounds:
Table 1: Structural and Functional Comparison of Nicotinic Acid Derivatives
Key Findings from Analog Studies
Electron-Withdrawing Groups Enhance Bioactivity: The trifluoromethyl (-CF₃) group in 6-(trifluoromethyl)nicotinic acid derivatives demonstrates potent inhibition of HIV-1 reverse transcriptase (RT) RNase H function (IC₅₀: ~14 µM) and viral replication (EC₅₀: ~5 µM) .
Substituent Position Matters :
- Positional isomers like 5-(3-Methylsulfonylphenyl)nicotinic acid show similar molecular weights but differ in steric and electronic interactions. The 6-position substitution in nicotinic acid derivatives is often critical for enzyme active-site compatibility, as seen in HIV-1 RT inhibitors .
Metabolic Stability :
- Methylsulfonyl groups are less prone to oxidation compared to methylthio (-SMe) groups, which may undergo metabolic conversion to sulfoxides or sulfones . This could render this compound more stable in vivo than its methylthio counterpart.
Bacterial Degradation Pathways :
- Studies on Pseudomonas fluorescens reveal that nicotinic acid derivatives with intact pyridine rings (e.g., unmodified carboxyl groups) are resistant to bacterial oxidation, while modifications like sulfonation or amidation inhibit enzymatic degradation . This suggests that this compound may exhibit environmental persistence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
